molecular formula C11H7ClF3N3O B583902 Desmethyl Norflurazon-d4 CAS No. 1346605-19-3

Desmethyl Norflurazon-d4

Cat. No.: B583902
CAS No.: 1346605-19-3
M. Wt: 293.667
InChI Key: JIEQNXJEEHWIDV-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Norflurazon-d4 is a deuterated form of Desmethyl Norflurazon, a metabolite of the herbicide Norflurazon. This compound is primarily used in scientific research to study the environmental fate and behavior of Norflurazon. The deuterium labeling allows for more precise tracking and analysis in various experimental setups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Norflurazon-d4 typically involves the deuteration of Desmethyl Norflurazon. The process begins with the preparation of Desmethyl Norflurazon, which is synthesized through a series of chemical reactions involving the starting material Norflurazon. The deuteration process involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents and solvents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Norflurazon-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Desmethyl Norflurazon-d4 is widely used in scientific research, including:

Mechanism of Action

Desmethyl Norflurazon-d4 exerts its effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to the disruption of carotenoid production, resulting in the bleaching of plant tissues. The molecular targets and pathways involved include the binding of the compound to the active site of phytoene desaturase, preventing the conversion of phytoene to lycopene .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies. This labeling provides a distinct advantage in experiments requiring high sensitivity and specificity, such as those involving mass spectrometry or NMR spectroscopy .

Biological Activity

Desmethyl Norflurazon-d4 is a derivative of the herbicide Norflurazon, which is primarily used in agricultural settings for weed control. Understanding its biological activity is crucial for assessing its environmental impact and potential effects on non-target organisms. This article compiles research findings, case studies, and relevant data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the absence of a methyl group that is present in its parent compound, Norflurazon. The chemical structure significantly influences its biological activity, including its metabolism and toxicity.

Metabolism and Biotransformation

Research indicates that Norflurazon undergoes extensive biotransformation in living organisms. In studies involving rats, less than 2% of administered doses were excreted as unchanged parent compound, with major metabolic pathways including N-demethylation and glutathione conjugation . this compound likely follows similar metabolic pathways due to its structural similarities.

Table 1: Metabolic Pathways of Norflurazon

Metabolic PathwayDescription
N-DemethylationRemoval of methyl group, leading to desmethyl derivatives.
Glutathione ConjugationFormation of conjugates that may alter toxicity.
Chlorine DisplacementReplacement of chlorine with hydrogen (minor pathway).

Toxicological Studies

Various studies have assessed the toxicity of Norflurazon and its metabolites. For instance, acute oral toxicity studies revealed clinical signs such as lethargy, abnormal gait, and increased salivation in rats at high doses . The systemic No Observed Effect Level (NOEL) was determined to be around 50 mg/kg/day based on significant increases in liver weight and enzyme levels .

Case Study: Chronic Exposure in Rodents

A chronic study involving rats demonstrated that high doses of Norflurazon resulted in significant pathological changes, including increased liver weight and incidences of nephritis . These findings suggest potential long-term health risks associated with exposure to this compound.

Ecotoxicological Impacts

The environmental fate of this compound is also a concern. Its transformation products can exhibit different ecological effects compared to the parent compound. Research indicates that these metabolites may persist in the environment and affect non-target species, including aquatic organisms .

Table 2: Ecotoxicological Effects of Norflurazon Derivatives

Organism TypeObserved Effects
Aquatic InvertebratesReduced survival rates at higher concentrations.
FishAltered reproductive behaviors and growth rates.
Terrestrial PlantsInhibition of germination and growth at elevated levels.

Properties

IUPAC Name

5-amino-4-chloro-2-[2,3,4,6-tetradeuterio-5-(trifluoromethyl)phenyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEQNXJEEHWIDV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N2C(=O)C(=C(C=N2)N)Cl)[2H])C(F)(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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